1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide
Overview
Description
1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide is a chemical compound with the molecular formula C11H10INOS It is known for its unique structure, which includes a pyridinium ion and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide can be synthesized through a multi-step process. One common method involves the reaction of 2-acetylthiophene with pyridine in the presence of iodine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or potassium bromide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Corresponding halide derivatives.
Scientific Research Applications
1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
- 1-[2-Oxo-2-(2-pyridinyl)ethyl]pyridinium iodide
- 1-[2-Oxo-2-(2-thienyl)ethyl]pyridinium iodide
Comparison: 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with pyridine or other heterocyclic rings .
Properties
IUPAC Name |
2-pyridin-1-ium-1-yl-1-thiophen-2-ylethanone;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10NOS.HI/c13-10(11-5-4-8-14-11)9-12-6-2-1-3-7-12;/h1-8H,9H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHGVNXQVNUPAX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377616 | |
Record name | 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7465-65-8 | |
Record name | NSC36732 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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